molecular formula C10H13Cl2N3 B1452240 [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 951342-91-9

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B1452240
CAS No.: 951342-91-9
M. Wt: 246.13 g/mol
InChI Key: GQNHRXOKZSPFHL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Analysis of Imidazole Derivatives

The research by Zhou et al. (2018) focuses on the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a compound structurally similar to (4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. They reported a practical synthetic route involving cyclisation, hydrolysis, and methylation, yielding a novel chemical entity during the process, highlighting the complexity and potential of synthetic routes involving imidazole derivatives (Zhou, Du, Shi, Fang, & Chen, 2018).

Novel Azolyl-(phenylmethyl)]aryl/heteroarylamines

Gomaa et al. (2008) synthesized novel azolyl-(phenylmethyl)]aryl and heteroaryl amines, including imidazole derivatives, showing potent inhibitory activity in a CYP26A1 cell assay. These derivatives also enhanced all-trans retinoic acid activity in neuroblastoma cells, suggesting potential for further clinical development (Gomaa et al., 2008).

Biological and Pharmaceutical Studies

Studies on Novel Heteroaryl Azo Dyes

Panchal and Chaudhari (2016) explored the synthesis of new heteroaryl azo dyes using imidazole compounds. These dyes showed promising characteristics like good depth, brightness, and fastness to washing, suggesting the applicability of imidazole derivatives in dyeing and fabric industries (Panchal & Chaudhari, 2016).

Mannich Reaction for Synthesis of Tetrahydro Pyrimido Benzimidazolyl Coumarins

Madhura et al. (2014) utilized the Mannich reaction to synthesize compounds involving imidazole derivatives, which exhibited promising anti-inflammatory activity. This study underscores the potential therapeutic applications of such compounds (Madhura, Kulkarni, Shah, & Alagawadi, 2014).

Safety and Hazards

Specific safety and hazard information would depend on the exact compound . For example, some imidazole compounds can cause skin and eye irritation .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research will likely continue to explore the potential uses of these compounds in various therapeutic applications .

Properties

IUPAC Name

(5-phenyl-1H-imidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNHRXOKZSPFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
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[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

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